2-Pyrimidinepropanamide
Overview
Description
2-Pyrimidinepropanamide is an organic compound belonging to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrimidinepropanamide typically involves the reaction of pyrimidine derivatives with propanamide precursors. One common method includes the condensation of pyrimidine-2-carboxylic acid with propanamide under acidic or basic conditions. The reaction is often catalyzed by agents such as hydrochloric acid or sodium hydroxide, and the reaction temperature is maintained between 50°C to 100°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of catalysts such as palladium on carbon (Pd/C) can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Pyrimidinepropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrimidine ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂), acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), anhydrous conditions.
Substitution: Alkyl halides, aryl halides, nucleophiles such as amines or thiols, solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in different chemical and pharmaceutical applications.
Scientific Research Applications
2-Pyrimidinepropanamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives, which are used in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: this compound derivatives are explored for their therapeutic potential in treating various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: The compound is used in the production of dyes, agrochemicals, and pharmaceuticals, owing to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 2-Pyrimidinepropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, in medicinal applications, it may inhibit enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets can vary depending on the specific derivative and application.
Comparison with Similar Compounds
2-Aminopyrimidine: Known for its antitrypanosomal and antiplasmodial activities.
Pyrimidine-2-carboxamide: Used in the synthesis of various pharmaceuticals and agrochemicals.
2-Pyrimidinylacetic acid: Utilized in organic synthesis and as an intermediate in the production of more complex compounds.
Uniqueness: 2-Pyrimidinepropanamide stands out due to its unique combination of the pyrimidine ring and propanamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new materials, drugs, and industrial products.
Properties
IUPAC Name |
3-pyrimidin-2-ylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-6(11)2-3-7-9-4-1-5-10-7/h1,4-5H,2-3H2,(H2,8,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAUGESKXZRDFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201313793 | |
Record name | 2-Pyrimidinepropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201313793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857412-35-2 | |
Record name | 2-Pyrimidinepropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=857412-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyrimidinepropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201313793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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